![molecular formula C8H10O2 B1474433 1,3-Dimethoxybenzene-2,4,5,6-d4 CAS No. 362049-44-3](/img/structure/B1474433.png)
1,3-Dimethoxybenzene-2,4,5,6-d4
Overview
Description
“1,3-Dimethoxybenzene-2,4,5,6-d4” is a chemical compound with the molecular formula C8H10O2 . It is a variant of 1,3-Dimethoxybenzene, where four of the hydrogen atoms are replaced by deuterium . The CAS number for this compound is 362049-44-3 .
Molecular Structure Analysis
The molecular structure of “1,3-Dimethoxybenzene-2,4,5,6-d4” consists of a benzene ring with two methoxy groups attached at the 1 and 3 positions . Four of the hydrogen atoms in the benzene ring are replaced by deuterium .
Physical And Chemical Properties Analysis
The molecular weight of “1,3-Dimethoxybenzene-2,4,5,6-d4” is 142.19 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally .
Scientific Research Applications
Synthesis of Novel Oxathiane Spiroketal Donors
This compound has been used in the synthesis of novel oxathiane spiroketal donors . These donors have been synthesized and activated via an umpolung S-arylation strategy .
Formation of Pi- and O-ylidic Complexes
1,3-Dimethoxybenzene-2,4,5,6-d4 forms pi- and O-ylidic complexes with dichlorocarbene (CCl2) . This interaction is significant in the field of organic chemistry.
Gas Phase Ion Energetics Data Analysis
The compound is used in the analysis of gas phase ion energetics data . This includes the determination of ionization energy and appearance energy determinations .
Mass Spectrum Analysis
1,3-Dimethoxybenzene-2,4,5,6-d4 is used in mass spectrum analysis . This includes electron ionization mass spectrometry .
Gas Chromatography
The compound is used in gas chromatography . This technique is used to separate and analyze compounds that can be vaporized without decomposition .
Future Directions
properties
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZNOMCNRMUKPS-LNFUJOGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC)[2H])OC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxybenzene-2,4,5,6-d4 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.